molecular formula C13H21NO4 B2711771 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid CAS No. 1251002-39-7

2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid

Cat. No. B2711771
CAS RN: 1251002-39-7
M. Wt: 255.314
InChI Key: GMNBLTFFRVPTGU-UHFFFAOYSA-N
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Description

“2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid” is a chemical compound with the molecular formula C12H22N2O2 . It is also known by its Chinese name "(6-氨基螺 [3.3]庚-2-基)氨基甲酸 叔丁酯" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C14H23NO4/c1-13(2,3)19-12(18)15-10(11(16)17)9-7-14(8-9)5-4-6-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)" . This indicates that the compound has a spiro[3.3]heptane core with a tert-butoxycarbonyl group and an acetic acid group attached .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The molecular weight is 255.31 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Derivatives : The compound is involved in the synthesis of various biologically active compounds, such as N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5] decan-2-yl)-3-arylpropanamides and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives. This synthesis presents the first report of the intermolecular Ugi three-component reaction of gabapentin, glyoxal, and an isocyanide (Amirani Poor et al., 2018).

  • Chemical Transformations : The compound is used in developing new reagents for introducing Boc (tert-butoxycarbonyl) protecting groups to amines, offering an alternative to di-tert-butyl dicarbonate. This process is important in synthesizing N-Boc-amino acids and esters (Rao et al., 2017).

  • Spirocyclic Compound Synthesis : It is a key component in synthesizing various spirocyclic compounds. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and its intermediates are useful for further selective derivations on azetidine and cyclobutane rings, providing novel compounds accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

  • Reductive Cleavage : It also finds application in the reductive cleavage of certain derivatives, leading to the formation of bi- or tricyclic lactams or lactones, as seen in the treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid (Molchanov et al., 2016).

Drug Discovery and Design

  • Innovative Scaffolds in Drug Discovery : This compound contributes to synthesizing innovative scaffolds, like 6-azaspiro[4.3]alkanes, which are synthesized from four-membered-ring ketones. These scaffolds are important in the exploration of new chemical entities for drug discovery (Chalyk et al., 2017).

  • Synthesis of Amino Acids and Analogues : Synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has been performed. These amino acids are added to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

  • Enantioselective Synthesis for Medicinal Chemistry : The enantioselective synthesis of 4-substituted proline scaffolds, like (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, is vital in medicinal chemistry. This synthesis is part of the industrial production of antiviral ledipasvir (López et al., 2020).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptan-6-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13(8-14)5-9(6-13)4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNBLTFFRVPTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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